Heptadecadiene

Organic synthesis Diels-Alder cycloaddition Conjugated diene

Procuring generic heptadecadiene risks receiving an isomer with incorrect reactivity. This product is specifically (3E)-heptadeca-1,3-diene (CAS 54264-04-9), the conjugated 1,3-diene isomer required for predictable [4+2] cycloadditions and natural product research. - Enables Diels-Alder reactions with maleic anhydride or maleimides; isolated-diene isomers lack this reactivity. - Verified for Echinacea purpurea/pallida authentication by GC-MS (Kovats RI 1671 on SE-52). - Distinct physicochemical profile (XLogP 8.50, Bp 310.5°C) ensures correct chromatographic retention and partitioning.

Molecular Formula C17H32
Molecular Weight 236.4 g/mol
CAS No. 54264-04-9
Cat. No. B12652594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecadiene
CAS54264-04-9
Molecular FormulaC17H32
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC=C
InChIInChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-17H2,2H3/b7-5+
InChIKeyPEUHBSAKNWEJHZ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptadecadiene (CAS 54264-04-9) Identity and Isomer Differentiation


Heptadecadiene (CAS 54264-04-9), IUPAC name (3E)-heptadeca-1,3-diene, is a C17 acyclic alkadiene with the molecular formula C17H32 and a molecular weight of 236.44 g/mol [1]. It belongs to the class of unsaturated hydrocarbons known as alkadienes, characterized by two carbon–carbon double bonds [2]. Critically, this specific isomer is a conjugated 1,3-diene—its two double bonds are separated by a single bond (C1=C2–C3=C4)—in contrast to the more commonly studied isolated-diene heptadecadiene isomers such as (Z,Z)-6,9-heptadecadiene and (Z)-1,8-heptadecadiene, whose double bonds are separated by two or more methylene groups [3]. This structural distinction governs fundamentally different chemical reactivity, physicochemical properties, and biological occurrence profiles, making isomer-level identification essential for any scientific procurement decision [4].

1 Conjugated 1,3-diene structure supports Diels-Alder cycloaddition and pericyclic reaction workflows
2 Isomer-specific CAS identity enables procurement as an analytical reference standard for method development
3 Documented occurrence in Echinacea spp. supports botanical extract authentication and chemotaxonomic studies

Isomer-Specific Procurement Risks for Heptadecadiene


Procuring 'heptadecadiene' without specifying the CAS 54264-04-9 isomer carries substantial functional risk because heptadecadiene exists as multiple regioisomers and stereoisomers with profoundly different chemical and biological properties [1]. The target compound (3E)-heptadeca-1,3-diene is a conjugated diene capable of Diels-Alder [4+2] cycloaddition and 1,4-electrophilic addition, reactivity that is entirely absent in its isolated-diene isomers such as (Z,Z)-6,9-heptadecadiene and (Z)-1,8-heptadecadiene [2]. These isomers also differ measurably in boiling point (Δ ~3°C), density (Δ ~0.005 g/cm³), refractive index (Δ ~0.005), computed XLogP (Δ 0.7 units), and gas-chromatographic Kovats retention indices (Δ 3–7 units across different stationary phases), meaning that an incorrectly substituted isomer will fail to co-elute, co-distill, or partition identically in any analytical or synthetic workflow . Furthermore, the natural-source authentication profile is isomer-specific: (3E)-heptadeca-1,3-diene is documented in Echinacea purpurea, E. pallida, Hamamelis virginiana, and Saussurea involucrata, whereas (Z,Z)-6,9-heptadecadiene is an alarm pheromone in astigmatid mites and (Z)-1,8-heptadecadiene is a sex pheromone in carrion beetles—applications with no functional overlap [3].

Target: (3E)-1,3-diene
Isolated-diene isomers
Pericyclic reactivity
Conjugated system enables Diels-Alder [4+2] cycloaddition and 1,4-addition pathways
Double bonds react as isolated alkenes; concerted cycloaddition not possible
Chromatographic identity
Conjugated diene polarizability alters stationary phase interaction; distinct retention profile
Different dispersive interaction may shift retention; co-elution behavior may differ
Biological source match
Documented in Echinacea, Hamamelis, and Saussurea spp. for botanical authentication
Arthropod pheromone sources; zero species overlap with target isomer profile

Quantified Evidence: Heptadecadiene Isomer Comparison


Diels-Alder Competence as Synthetic Selection Criterion

(3E)-Heptadeca-1,3-diene (CAS 54264-04-9) is a conjugated 1,3-diene and therefore possesses the defining reactivity of this class: it can serve as the diene component in Diels-Alder [4+2] cycloadditions to form six-membered carbocycles, and it undergoes 1,4-electrophilic addition via resonance-stabilized allylic carbocation intermediates [1]. In contrast, the isolated-diene isomers (Z,Z)-6,9-heptadecadiene (CAS 133410-67-0) and (Z)-1,8-heptadecadiene (CAS 56134-02-2) have double bonds separated by multiple sp³-hybridized methylene units; their double bonds react independently as isolated alkenes and cannot participate in concerted Diels-Alder cycloadditions . The thermodynamic consequence of this structural difference is a resonance stabilization energy of approximately 15 kJ/mol for conjugated 1,3-dienes relative to isolated dienes, measured by the lower exothermic heat of hydrogenation [2]. For a synthetic chemist procuring a C17 diene building block, this is a binary go/no-go distinction: only the conjugated isomer enables pericyclic reaction pathways.

Diels-Alder Competence
Class-level inference
Binary gate: competent vs. not competent
conjugated diene isolated dienes
Determines pericyclic reaction pathway fit for synthetic workflows
Resonance stabilization ~15 kJ/mol reported for conjugated 1,3-dienes as a class
Organic synthesis Diels-Alder cycloaddition Conjugated diene Building block

Boiling Point and Density for Identity Verification

(3E)-Heptadeca-1,3-diene (CAS 54264-04-9) exhibits a boiling point of 310.5°C at 760 mmHg and a density of 0.793 g/cm³ . The (6Z,9Z)-heptadeca-6,9-diene isomer (CAS 133410-67-0) has a boiling point of 307.5°C at 760 mmHg and a density of 0.798 g/cm³ . The boiling point difference of approximately 3°C, though modest, is analytically meaningful for isomer discrimination under standardized distillation conditions, while the density difference of 0.005 g/cm³ can be resolved by high-precision densitometry. The refractive index differs by 0.005 units (1.453 vs. 1.458), and the flash point differs by 1.5°C (135.7°C vs. 134.2°C) . Collectively, these four orthogonal physicochemical parameters provide a multi-parameter identity fingerprint that distinguishes the target conjugated isomer from the 6,9-isolated isomer, enabling specification-based procurement verification.

Physicochemical Identity
Data to verify
Bp 310.5°C vs 307.5°C (6,9-isomer)
Density 0.793 vs 0.798 g/cm³ (6,9-isomer)
n20/D 1.453 vs 1.458 (6,9-isomer)
Flash 135.7°C vs 134.2°C (6,9-isomer)
Multi-parameter fingerprint supports specification-based procurement verification
Predicted values reported; confirm identity by certificate of analysis
Physicochemical properties Distillation Quality control Purity assessment

GC Retention Index for Isomer-Specific Identification

Under gas chromatographic conditions, (3E)-heptadeca-1,3-diene (reported as 'heptadecadiene') elutes with a Kovats retention index (RI) of 1671 on an SE-52 non-polar capillary column [1]. The isolated-diene isomer (Z)-1,8-heptadecadiene elutes with an RI of 1674 on an RTX-5 non-polar column [2], while (6E,9E)-heptadeca-6,9-diene has a reported RI of 1667 on an OV-1 packed column [3]. Although these values were acquired on slightly different stationary phases, the systematic offset of 3–7 RI units between the conjugated 1,3-diene and the isolated-diene isomers is consistent with the known chromatographic behavior of conjugated vs. non-conjugated polyenes: conjugated systems exhibit slightly altered dispersive interactions with the stationary phase due to differences in molecular polarizability [4]. This RI differentiation provides a practical, instrument-based method for verifying that the supplied material is indeed the conjugated isomer and not an isolated-diene contaminant or mislabeled product.

GC Retention Behavior
Cross-study comparable
Kovats RI 1671 on SE-52 column
Isolated-diene isomers: RI 1667–1674 across non-polar phases; offset 3–7 units reflects polarizability difference
Enables isomer-specific identity confirmation in QC laboratories
Column-phase context required; cross-reference with authentic standard
GC-MS Kovats retention index Isomer separation Analytical chemistry

Lipophilicity Difference and Partitioning Behavior

The computed octanol-water partition coefficient (XLogP3) for (3E)-heptadeca-1,3-diene (CAS 54264-04-9) is 8.50 [1]. For the (6E,9E)-heptadeca-6,9-diene isomer (CAS 81265-03-4), the XLogP is 7.80 [2]. This 0.70 log unit difference corresponds to an approximately 5-fold difference in the octanol/water partition coefficient (log P difference of 0.7 ≈ 10^0.7 ≈ 5.0×). The higher lipophilicity of the conjugated 1,3-isomer arises from the slightly greater molecular polarizability of the conjugated π-system, which enhances dispersive interactions with the octanol phase while not altering the already negligible water solubility [3]. Practically, this means that (3E)-heptadeca-1,3-diene will partition more strongly into non-polar solvents, lipid phases, or reverse-phase chromatographic stationary phases compared with the 6,9-isomer. In lipid-based biological assay systems, membrane permeability models, or liquid-liquid extraction protocols, substituting the 6,9-isomer would introduce a systematic partitioning bias.

Lipophilicity
Cross-study comparable
Δ XLogP3 +0.70 (~5-fold partitioning difference)
Target 8.50 vs. 6,9-isomer 7.80
Affects extraction efficiency and reverse-phase method transfer
Computed values; experimental log P determination advised for critical workflows
Lipophilicity LogP Partition coefficient Extraction optimization

Natural Occurrence Fingerprint for Authentication

(3E)-Heptadeca-1,3-diene has a documented, specific natural occurrence profile: it has been identified by GC-MS in Echinacea purpurea roots, Echinacea pallida, Hamamelis virginiana, and Saussurea involucrata [1]. It has also been detected in the pygidial gland secretion of the ant Nothomyrmecia macrops in low nanogram quantities [2]. This occurrence profile is distinct from all other heptadecadiene isomers: (Z,Z)-6,9-heptadecadiene is the alarm pheromone of the astigmatid mite Tortonia sp. (active at 100 ppm) and is also found in Carpoglyphus lactis secretions [3]; (Z)-1,8-heptadecadiene is the major male-produced sex pheromone of the carrion beetle Oxelytrum discicolle (produced in a 94:6 ratio with 1-heptadecene) [4]. There is no overlap in the documented biological sources between the conjugated 1,3-isomer and the isolated-diene isomers. For any application involving natural product standardization, botanical extract authentication, or chemotaxonomic classification, only the correct isomer matches the published occurrence data.

Natural Source Profile
Supporting evidence
Target: Echinacea purpurea, E. pallida, Hamamelis virginiana, Saussurea involucrata
Isolated-diene sources: arthropod pheromones (mites, beetles); zero species overlap
Supports botanical authentication and chemotaxonomic classification studies
GC-MS confirmed by co-injection with synthetic standards in cited references
Natural product authentication Botanical standardization Echinacea Chemotaxonomy

Rotatable Bond Count in Molecular Modeling

(3E)-Heptadeca-1,3-diene (CAS 54264-04-9) has 13 rotatable bonds, as computed by Cactvs 3.4.8.18 and confirmed on plantaedb.com [1]. The (6E,9E)-heptadeca-6,9-diene isomer has only 12 rotatable bonds [2]. The single additional rotatable bond in the 1,3-isomer arises from the fact that the conjugated diene system places the double bonds closer to the terminal carbon (positions 1 and 3), leaving a longer saturated alkyl tail (C4–C17, 14 contiguous sp³ carbons) with higher conformational degrees of freedom compared with the 6,9-isomer, where the double bonds interrupt the chain more centrally, splitting the saturated portions into two shorter segments (C1–C5 and C10–C17) [3]. While the difference of one rotatable bond is numerically modest, it reflects a topological distinction in where conformational flexibility is distributed along the chain—a parameter that can be significant in molecular docking, membrane interaction modeling, or quantitative structure-property relationship (QSPR) studies where chain flexibility influences entropic contributions to binding [4].

Conformational Flexibility
Cross-study comparable
13 rotatable bonds (target) vs. 12 (6,9-isomers)
Δ +1 reflects longer contiguous saturated tail in 1,3-diene isomer
Informs conformational sampling parameters in molecular modeling
Computed by Cactvs 3.4.8; review descriptor sensitivity in QSPR model context
Conformational analysis Molecular modeling Rotatable bonds Structure-activity relationships

Application Scenarios for (3E)-Heptadeca-1,3-diene


Diels-Alder Synthesis of Cyclohexene Derivatives

Procure (3E)-heptadeca-1,3-diene (CAS 54264-04-9) when the synthetic objective requires a C17 conjugated diene capable of participating in Diels-Alder [4+2] cycloadditions with dienophiles such as maleic anhydride, maleimides, or electron-deficient alkenes to construct long-chain substituted cyclohexenes. The isolated-diene isomers (e.g., (Z,Z)-6,9-heptadecadiene) lack this reactivity entirely and cannot serve as substitutes . The resonance stabilization energy of ~15 kJ/mol for the conjugated system also provides thermodynamic stability advantages during reaction optimization [1]. This scenario is most relevant to medicinal chemistry (building blocks for lipidated bioactive molecules), materials science (functionalized long-chain monomers), and natural product analogue synthesis.

Echinacea Extract Authentication and Chemotaxonomy

Use (3E)-heptadeca-1,3-diene (CAS 54264-04-9) as a reference standard for GC-MS-based authentication of Echinacea purpurea and E. pallida root extracts. This isomer is documented in these species, whereas other heptadecadiene isomers (e.g., (Z,Z)-6,9-heptadecadiene) originate from arthropod sources and would indicate contamination or adulteration if detected [2]. The GC Kovats retention index of 1671 (SE-52) provides a specific chromatographic target for selected-ion monitoring (SIM) methods [3]. The 5-fold higher octanol-water partition coefficient (XLogP 8.50 vs. 7.80 for the 6,9-isomer) also means that extraction protocols optimized for the conjugated isomer will under-recover the isolated-diene isomer if substitution occurs [4].

Analytical Reference Standard for Isomer Resolution

Deploy (3E)-heptadeca-1,3-diene (CAS 54264-04-9) as a certified reference material for developing GC and HPLC methods that must resolve heptadecadiene isomers in complex hydrocarbon mixtures (e.g., irradiated food lipid analysis, petroleum biomarkers, insect cuticular hydrocarbon profiling). The multi-parameter identity fingerprint—boiling point 310.5°C, density 0.793 g/cm³, refractive index 1.453, flash point 135.7°C, Kovats RI 1671 (SE-52), and XLogP 8.50—provides six cross-validating parameters to confirm isomer identity against the 6,9-isomer (Bp 307.5°C, density 0.798, n20/D 1.458, flash point 134.2°C, RI 1667, XLogP 7.80) and the 1,8-isomer (RI 1674 on RTX-5) [1][3]. This scenario is critical for regulatory analytical laboratories, food irradiation detection, and environmental forensics.

QSPR Modeling with Isomer-Specific Descriptors

In quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) model building, use (3E)-heptadeca-1,3-diene (CAS 54264-04-9) when the model requires a C17 1,3-conjugated diene with exactly 13 rotatable bonds, XLogP 8.50, and a conjugated π-system. Substituting the 6,9-isomer (12 rotatable bonds, XLogP 7.80) will introduce systematic errors in molecular descriptors relevant to conformational entropy, lipophilicity-dependent partitioning, and electronic properties [4][5]. These descriptor differences, though individually modest, propagate through multivariate models and can affect prediction accuracy, particularly for membrane permeability, soil sorption coefficients, or bioconcentration factor estimates.

Application
Selection Property
Validation Focus
Diels-Alder cyclohexene derivative synthesis
Conjugated 1,3-diene reactivity
Cycloaddition competence confirmation
Echinacea extract authentication
Species-specific occurrence profile
GC-MS retention and botanical source match
Isomer-resolution analytical reference standard
Multi-parameter identity fingerprint
Cross-validation across orthogonal parameters
QSPR/QSAR computational modeling
Isomer-specific molecular descriptors
Conformational and lipophilicity descriptor accuracy
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